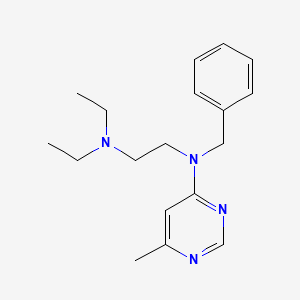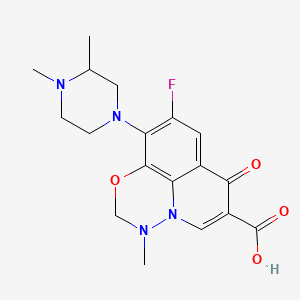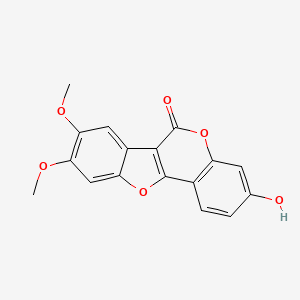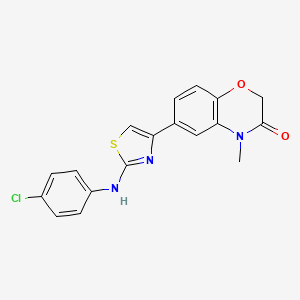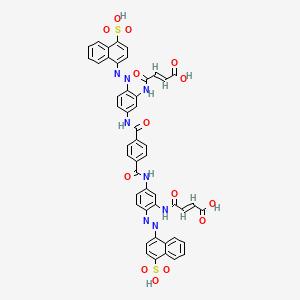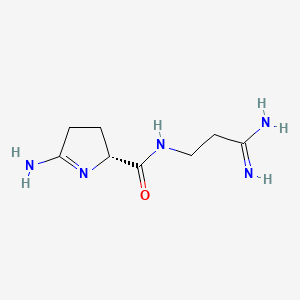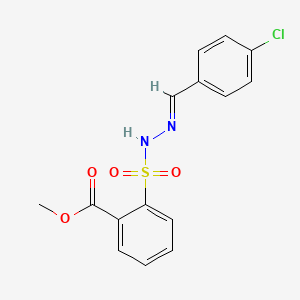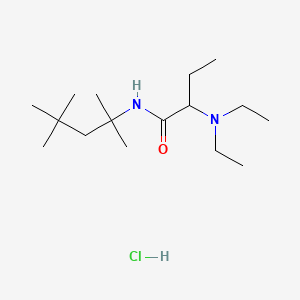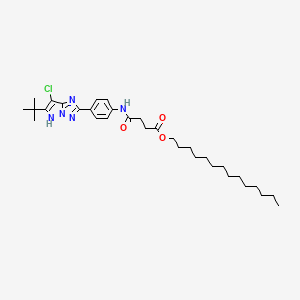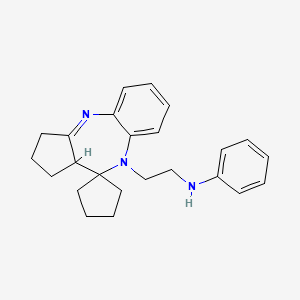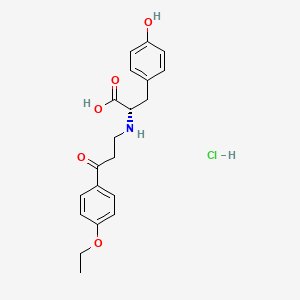
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is a compound that combines the properties of oxepan-2-one, a cyclic ester, and 2,2,4-trimethylpentane-1,3-diol, a branched diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol typically involves the polymerization of oxepan-2-one (also known as ε-caprolactone) with 2,2,4-trimethylpentane-1,3-diol. This reaction is usually catalyzed by an organometallic catalyst such as tin(II) 2-ethylhexanoate. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete polymerization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous polymerization processes to achieve high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol component can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group in oxepan-2-one can be reduced to form alcohols.
Substitution: The hydroxyl groups in 2,2,4-trimethylpentane-1,3-diol can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while reduction of the ester can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Applications De Recherche Scientifique
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound acts as a monomer that undergoes ring-opening polymerization to form long-chain polymers. The diol component can form hydrogen bonds and interact with other molecules, influencing the physical properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane:
Uniqueness
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of a cyclic ester and a branched diol, providing distinct properties such as biodegradability, biocompatibility, and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
Propriétés
Numéro CAS |
72018-11-2 |
|---|---|
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
oxepan-2-one;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H18O2.C6H10O2/c1-6(2)7(10)8(3,4)5-9;7-6-4-2-1-3-5-8-6/h6-7,9-10H,5H2,1-4H3;1-5H2 |
Clé InChI |
QDVNDMUZDHXNLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)(C)CO)O.C1CCC(=O)OCC1 |
Numéros CAS associés |
72018-11-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


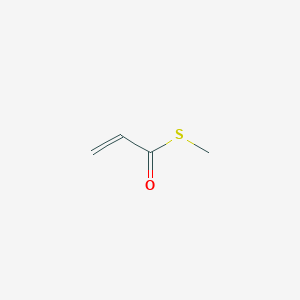
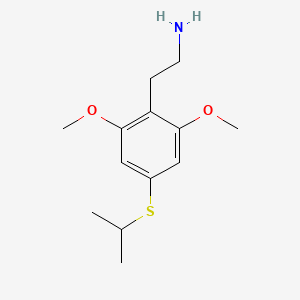
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
